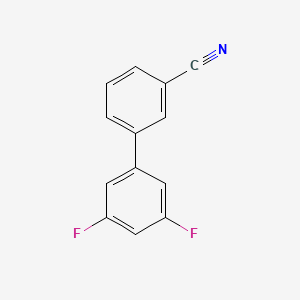

3-(3,5-Difluorophenyl)benzonitrile

Description

3-(3,5-Difluorophenyl)benzonitrile is a fluorinated aromatic nitrile compound with the molecular formula C₁₃H₆F₂N. Its IUPAC name reflects the substitution pattern: a benzonitrile core (a benzene ring with a nitrile group at position 3) is further substituted at position 3 with a 3,5-difluorophenyl group. The compound is registered under CAS number 1266996-50-2 and is structurally characterized by two fluorine atoms at the meta positions of the phenyl ring and a nitrile group at the para position relative to the biphenyl linkage .

This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing fluorine and nitrile groups, which influence its electronic properties, solubility, and reactivity. Its structural simplicity and versatility make it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and liquid crystals.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPJBUJWILMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742705 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266996-50-2 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

On an industrial scale, the production of 3-(3,5-Difluorophenyl)benzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)benzonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Substitution: The nitrile group can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Reduction: Reducing agents like lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the fluorine atoms.

Electrophilic Substitution: Nitro or sulfonyl derivatives of 3-(3,5-Difluorophenyl)benzonitrile.

Reduction: 3-(3,5-Difluorophenyl)benzylamine or other amine derivatives.

Scientific Research Applications

3-(3,5-Difluorophenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including as a ligand for certain receptors or enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)benzonitrile depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electron-withdrawing effect of fluorine, which can influence the electronic distribution within the molecule .

Comparison with Similar Compounds

Key Findings :

- Electronic Effects : The nitrile group at position 3 in the target compound creates a strong electron-withdrawing effect, stabilizing the aromatic ring and enhancing electrophilic substitution reactivity compared to its isomers .

- Solubility : The 3-substituted isomer exhibits higher solubility in polar aprotic solvents (e.g., DMF, DMSO) than the 2-substituted derivative due to reduced steric hindrance .

- Crystallinity : The 4-substituted isomer displays superior crystallinity, attributed to its symmetric substitution pattern, which facilitates packing in solid-state structures .

Substituted Benzonitrile Derivatives

3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile (CAS: 869682-11-1)

This derivative () replaces the 3,5-difluorophenyl group with a 2-chloro-6-(trifluoromethyl)phenylamino-methyl moiety. Key differences include:

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) substituents increase lipophilicity (logP ≈ 3.5 vs. 2.8 for the target compound) and enhance metabolic stability .

- Biological Activity: The amino-methyl bridge in this compound enables hydrogen bonding, making it a candidate for kinase inhibitor development, unlike the simpler 3-(3,5-difluorophenyl)benzonitrile .

3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile

From , this compound features an amino-phenoxymethyl group and dual fluorine substitutions. Differences include:

- Polarity: The amino group increases water solubility (logP ≈ 1.9) but reduces thermal stability compared to the target compound .

- Synthetic Utility: The amino group allows for further functionalization via amide coupling, broadening its applications in drug discovery .

Complex Pharmacologically Active Derivatives

Paltusotine-related Derivatives

describes a structurally complex analog: 3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile. This compound integrates:

- A quinoline core for π-stacking interactions.

- A hydroxybenzonitrile group for hydrogen bonding.

- A 3,5-difluorophenyl group similar to the target compound.

Comparison :

- Bioactivity: The quinoline and piperidine moieties confer potent binding to somatostatin receptors (IC₅₀ < 10 nM), highlighting how the 3,5-difluorophenyl group can be leveraged in drug design when combined with larger pharmacophores .

- Synthetic Complexity : The target compound serves as a simpler precursor for synthesizing such advanced derivatives .

Biological Activity

3-(3,5-Difluorophenyl)benzonitrile, with the CAS number 1266996-50-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 3-(3,5-Difluorophenyl)benzonitrile can be represented as follows:

- Molecular Formula : C15H12F2N

- Molecular Weight : 255.26 g/mol

This compound features a difluorophenyl group and a benzonitrile moiety, which contribute to its unique biological properties.

The biological activity of 3-(3,5-Difluorophenyl)benzonitrile primarily involves its interaction with specific molecular targets in various biological pathways. The compound is believed to act as an inhibitor of certain enzymes and receptors due to its structural characteristics that allow it to bind effectively to active sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It has been suggested that 3-(3,5-Difluorophenyl)benzonitrile can modulate receptor activity, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that 3-(3,5-Difluorophenyl)benzonitrile shows promise in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit specific kinases involved in tumor growth is under investigation.

- Anti-inflammatory Properties : The compound's potential to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.

In Vitro Studies

A study conducted by researchers at the University of Groningen evaluated the cytotoxic effects of 3-(3,5-Difluorophenyl)benzonitrile on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Kinase inhibition |

| A549 (Lung) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

In Vivo Studies

In vivo models have also been explored to assess the therapeutic efficacy of 3-(3,5-Difluorophenyl)benzonitrile. A recent study published in a peer-reviewed journal reported that administration of the compound in mice bearing xenograft tumors resulted in reduced tumor size and improved survival rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.